Cas no 46118-11-0 (2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile)

2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile
- 2-ethylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
- 2-(ETHYLSULFANYL)-4-HYDROXYPYRIMIDINE-5-CARBONITRILE
- DA-05695
- SMR000038944
- 2-(ethylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- STL559346
- SCHEMBL7017942
- STL324011
- 2-ethylthio-4-hydroxy-5-cyanopyrimidine
- SB55841
- CHEMBL1413023
- AKOS022176410
- OVSLGXCPZPYTLR-UHFFFAOYSA-N
- 46118-11-0
- DTXSID00349709
- 2-(ethylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- MLS000038098
- HMS2297J23
- AKOS022109108
-
- Inchi: InChI=1S/C7H7N3OS/c1-2-12-7-9-4-5(3-8)6(11)10-7/h4H,2H2,1H3,(H,9,10,11)
- InChI Key: OVSLGXCPZPYTLR-UHFFFAOYSA-N
- SMILES: CCSC1=NC=C(C#N)C(=N1)O
Computed Properties
- Exact Mass: 181.03098303g/mol
- Monoisotopic Mass: 181.03098303g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 90.6Ų
2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165329-1g |
2-(ethylthio)-4-hydroxypyrimidine-5-carbonitrile |
46118-11-0 | 95% | 1g |
$350 | 2024-07-16 | |
Chemenu | CM165329-1g |
2-(ethylthio)-4-hydroxypyrimidine-5-carbonitrile |
46118-11-0 | 95% | 1g |
$380 | 2021-08-05 |
2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile Related Literature
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
Additional information on 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile
Recent Advances in the Study of 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile (CAS: 46118-11-0)
2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile (CAS: 46118-11-0) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and therapeutic potential, making it a compound of interest for researchers aiming to develop novel pharmacological agents.
The synthesis of 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile has been optimized in recent years, with several research groups reporting improved yields and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to enhance the efficiency of its production, reducing byproduct formation and improving scalability for industrial applications.
In terms of biological activity, 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile has shown promising results as a kinase inhibitor, particularly targeting protein kinases involved in cancer progression. A preclinical study conducted by researchers at the University of Cambridge revealed its efficacy in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells, with an IC50 value of 1.2 μM. The compound's mechanism of action involves the disruption of ATP-binding sites, thereby preventing kinase activation and subsequent tumor growth.
Further investigations into its pharmacokinetic properties have highlighted its favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the development of prodrug derivatives to enhance oral bioavailability, addressing one of the key limitations of the parent compound.
The therapeutic potential of 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile extends beyond oncology. Recent findings suggest its utility in treating inflammatory diseases, such as rheumatoid arthritis, due to its ability to modulate NF-κB signaling pathways. Animal models have demonstrated significant reductions in inflammation markers, paving the way for future clinical trials.
In conclusion, 2-(Ethylthio)-4-hydroxypyrimidine-5-carbonitrile (CAS: 46118-11-0) represents a versatile scaffold for drug development, with ongoing research uncovering new applications and refining its pharmacological properties. Continued exploration of its derivatives and mechanisms of action will likely yield further breakthroughs in the coming years.
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